
(S)-(1,4-Dioxan-2-yl)methyl 4-methylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, the effectiveness of two synthesized ionic liquids, 1-(benzyloxy)-1-oxopropan-2-aminium 4-methylbenzenesulfonate (1-BOPAMS) and 4-(benzyloxy)-4-oxobutan-1-aminium 4-methylbenzene- sulfonate (4-BOBAMS), were evaluated for mild steel corrosion inhibition . Another study reported a practical, economical, and scalable multi-gram synthesis of 1-vinylcyclopropyl 4-methylbenzenesulfonate .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the effectiveness of two synthesized ionic liquids, 1-(benzyloxy)-1-oxopropan-2-aminium 4-methylbenzenesulfonate (1-BOPAMS) and 4-(benzyloxy)-4-oxobutan-1-aminium 4-methylbenzene- sulfonate (4-BOBAMS), were evaluated for mild steel corrosion inhibition in 1.0 M hydrochloric acid .Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
A key application of derivatives of 4-methylbenzenesulfonate includes its role in the synthesis of complex organic molecules. For instance, the preparation of di- and tri-ethynylbenzenes through cleavage of related compounds demonstrates the utility of 4-methylbenzenesulfonate derivatives in facilitating chemical transformations that are pivotal in organic synthesis and material science (Macbride & Wade, 1996).
Corrosion Inhibition and Material Protection
Compounds similar to "(S)-(1,4-Dioxan-2-yl)methyl 4-methylbenzenesulfonate" have been explored for their anti-corrosive properties, particularly in the context of metal protection. Research into synthesized quaternary ammonium ionic liquids, including derivatives of 4-methylbenzenesulfonate, has shown potential in developing non-harmful anti-corrosives for aluminum, highlighting a significant application in materials science and engineering (Nesane et al., 2020).
Antioxidant and Anti-corrosive Additives for Oils
The chemical versatility of 4-methylbenzenesulfonate derivatives extends to the formulation of additives for lubricating oils, where they contribute to antioxidant and corrosion inhibition properties. This application is crucial for enhancing the durability and performance of mechanical systems, underscoring the compound's importance in industrial chemistry (Habib et al., 2014).
Photocatalytic Transformations and Organic Reactions
Further, the role of 4-methylbenzenesulfonate derivatives in photocatalytic transformations underscores their potential in organic chemistry, particularly in light-driven chemical reactions. These applications are pivotal for the development of green chemistry practices, showcasing the compound's adaptability in facilitating environmentally friendly chemical processes (Shang et al., 2019).
Biomolecular Conjugation and Drug Delivery Systems
The modification of poly(2-oxazoline)s with cysteine-functionalized derivatives, including those related to 4-methylbenzenesulfonate, illustrates the compound's utility in biomolecular science. Such modifications enable the conjugation of multiple peptides through native chemical ligation, a technique essential for the development of targeted drug delivery systems and bioconjugate chemistry (Schmitz et al., 2015).
Environmental Biodegradation and Pollution Mitigation
Investigations into the biodegradation pathways of pollutants have identified enzymes capable of degrading sulfonate-containing compounds, including those structurally related to 4-methylbenzenesulfonate. This research is crucial for environmental biotechnology, offering insights into the microbial degradation of synthetic pollutants and contributing to the development of bioremediation strategies (Hammer et al., 1996).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
[(2S)-1,4-dioxan-2-yl]methyl 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O5S/c1-10-2-4-12(5-3-10)18(13,14)17-9-11-8-15-6-7-16-11/h2-5,11H,6-9H2,1H3/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOMHMWCSNNGYNP-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2COCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2COCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
917882-64-5 |
Source


|
| Record name | (S)-(1,4-dioxan-2-yl)methyl 4-methylbenzenesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 4-[(4,6-dimethoxy-2-pyrimidinyl)oxy]benzenecarboxylate](/img/structure/B2892222.png)
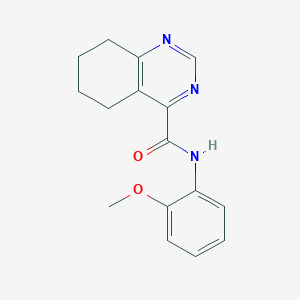
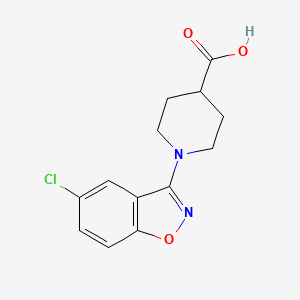
![N-(4-butylphenyl)-2-{[3-cyano-4-(furan-2-yl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B2892226.png)
![tert-Butyl 1-(5-(ethoxycarbonyl)-2-(methylthio)pyrimidin-4-yl)-3-oxo-1,4-diazaspiro[5.5]undecane-4-carboxylate](/img/structure/B2892228.png)

![3-benzyl-5-methyl-2,4-dioxo-N-(1-phenylethyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2892231.png)
![2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}pyridine-4-carboxamide](/img/structure/B2892232.png)
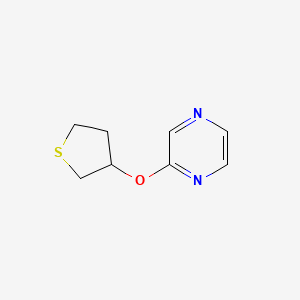
![1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one](/img/structure/B2892237.png)
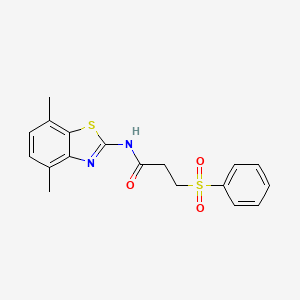
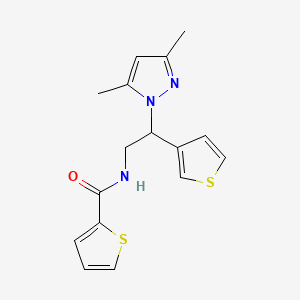
![methyl 2-[4-(3-hydroxypropyl)-1H-1,2,3-triazol-1-yl]acetate](/img/structure/B2892242.png)
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-methylthiophen-2-yl)methanone](/img/structure/B2892245.png)
